3-(4-Chloroanilino)prop-2-enal
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Overview
Description
3-(4-Chloroanilino)prop-2-enal is an organic compound characterized by the presence of a chloroaniline group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)prop-2-enal typically involves the reaction of 4-chloroaniline with acrolein under specific conditions. One common method includes the use of a catalyst such as cupric acetate to facilitate the reaction. The reaction is carried out by heating the mixture to reflux, which allows the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloroanilino)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)prop-2-enal involves its interaction with various molecular targets. The compound can undergo Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles at the β-carbon position. This reaction is facilitated by the resonance stabilization of the enolate intermediate .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromoanilino)prop-2-enal: Similar structure with a bromo group instead of a chloro group.
3-(4-Methoxyanilino)prop-2-enal: Contains a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)prop-2-enal is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
55377-28-1 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-(4-chloroanilino)prop-2-enal |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h1-7,11H |
InChI Key |
BMJKAKVUJXBVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=O)Cl |
Origin of Product |
United States |
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